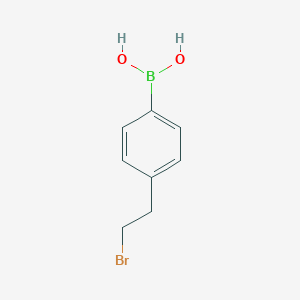

(4-(2-Bromoethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(2-Bromoethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-bromoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGHXMQOMKXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631612 | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-90-2 | |

| Record name | B-[4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137756-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

(4-(2-Bromoethyl)phenyl)boronic acid (CAS Number: 137756-90-2) has emerged as a pivotal bifunctional building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a bromoethyl group amenable to various nucleophilic substitutions, offers a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Physicochemical Properties and Structural Characteristics

(4-(2-Bromoethyl)phenyl)boronic acid is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 137756-90-2 |

| Molecular Formula | C₈H₁₀BBrO₂ |

| Molecular Weight | 228.88 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry environment at 2-8°C is recommended to prevent degradation. |

Data sourced from various chemical suppliers.

The molecule's structure is characterized by a phenyl ring substituted at the 1- and 4-positions with a boronic acid group and a 2-bromoethyl group, respectively. The boronic acid group is a mild Lewis acid, and its reactivity is central to its utility in cross-coupling reactions.[1] The bromoethyl chain provides a handle for subsequent functionalization, making this a valuable scaffold for introducing diverse chemical motifs.

Synthesis and Purification

The synthesis of (4-(2-Bromoethyl)phenyl)boronic acid typically involves a multi-step sequence, starting from a readily available substituted bromobenzene. A general and practical approach is outlined below.

Synthetic Pathway

A common strategy for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[2][3] For (4-(2-Bromoethyl)phenyl)boronic acid, a plausible synthetic route starts from 1-bromo-4-(2-bromoethyl)benzene.

Diagram: Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid

Caption: A general synthetic route to (4-(2-Bromoethyl)phenyl)boronic acid.

Experimental Protocol: A General Procedure for Arylboronic Acid Synthesis via Grignard Reaction

The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for the preparation of (4-(2-Bromoethyl)phenyl)boronic acid.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of 1-bromo-4-(2-bromoethyl)benzene in anhydrous THF is added to initiate the reaction, often with gentle heating or the addition of a crystal of iodine. Once the reaction starts, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

-

Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is then added dropwise, maintaining the low temperature.[2] The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

Purification Strategies

Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[4] Common purification methods include:

-

Recrystallization: This is a widely used method for purifying solid boronic acids. A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be chosen based on the solubility of the boronic acid and its impurities.[4]

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid.

-

Chromatography: While silica gel chromatography can be used, it can sometimes lead to degradation or poor recovery. Using a less acidic stationary phase like alumina or treating the silica gel with a buffer can be beneficial.[4][5]

-

Derivatization: In some cases, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can then be hydrolyzed back to the pure boronic acid.[6]

Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary application of (4-(2-Bromoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[7]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Practical Considerations for Suzuki-Miyaura Coupling with (4-(2-Bromoethyl)phenyl)boronic acid

When using (4-(2-Bromoethyl)phenyl)boronic acid in Suzuki-Miyaura reactions, several factors need to be considered for optimal results:

-

Choice of Catalyst: A wide range of palladium catalysts can be used, often with phosphine ligands. The choice of ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated ligands like Buchwald or Herrmann-type phosphines may be necessary.[8]

-

Base Selection: The base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can influence the reaction rate and yield.[9]

-

Solvent System: A variety of solvents can be employed, such as toluene, dioxane, DMF, and aqueous mixtures. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

-

Potential Side Reactions: The bromoethyl group in the molecule can potentially undergo side reactions, such as elimination or nucleophilic substitution, especially under strongly basic conditions or at elevated temperatures. Careful optimization of the reaction conditions is necessary to minimize these unwanted pathways. The stability of the boronic acid itself is also a consideration, as protodeboronation (loss of the boronic acid group) can occur under certain conditions.[10]

Applications in Drug Discovery and Materials Science

The bifunctional nature of (4-(2-Bromoethyl)phenyl)boronic acid makes it a valuable building block for creating diverse molecular libraries for drug discovery and for synthesizing functional materials.

Medicinal Chemistry

In drug discovery, the ability to construct complex molecules with precise control over their three-dimensional structure is paramount. (4-(2-Bromoethyl)phenyl)boronic acid serves as a versatile scaffold for this purpose.

-

Introduction of the Phenethyl Moiety: The phenethyl group is a common structural motif in many biologically active compounds. Using this boronic acid in a Suzuki coupling allows for the straightforward introduction of a substituted phenethyl group into a target molecule.

-

Linker Chemistry: The bromoethyl group can act as a reactive handle to attach other molecules or functional groups. This is particularly useful in the design of proteolysis-targeting chimeras (PROTACs) and other targeted therapies where a linker connects a target-binding moiety to an effector molecule.[11]

-

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that can be elaborated into more potent drug candidates. The boronic acid can be used to couple it to other fragments, and the bromoethyl group can be modified to explore the surrounding chemical space.

Materials Science

In materials science, the focus is on creating molecules with specific photophysical or electronic properties. (4-(2-Bromoethyl)phenyl)boronic acid can be used to synthesize:

-

Conjugated Polymers: The Suzuki coupling is a powerful tool for creating conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromoethyl group can be used to tune the properties of the polymer by introducing side chains with specific functionalities.

-

Functional Dyes and Sensors: The phenethylboronic acid scaffold can be incorporated into larger chromophores or fluorophores. The bromoethyl group can be used to attach these molecules to surfaces or to other molecules for sensing applications.

Safety and Handling

(4-(2-Bromoethyl)phenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(4-(2-Bromoethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its ability to participate in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the presence of a reactive bromoethyl group, provides chemists with a powerful tool for the construction of a wide range of complex molecules. With careful consideration of reaction conditions and purification techniques, this compound will continue to play a significant role in advancing the fields of drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). Procedure for the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. Retrieved January 14, 2026, from [Link]

-

CP Lab Chemicals. (n.d.). 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved January 14, 2026, from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 14, 2026, from [Link]

- Kassel, S. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 14, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

- Chao, J. et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 14, 2026, from [Link]

- Bengbu China Synchem Tech Co Ltd. (2016). Preparation method of 4-phenoxyphenylboronic acid.

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 14, 2026, from [Link]

- Aventis Pharma Deutschland GmbH. (2003). Process for the preparation of substituted phenylboronic acids.

- Scientific Reports. (2024).

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Retrieved January 14, 2026, from [Link]

- Molecules. (2020).

-

Reddit. (2017). Purification of boronic acids?. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved January 14, 2026, from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 14, 2026, from [Link]

- Google Patents. (2010). Boronic acid-containing block copolymers for controlled drug delivery.

- Google Patents. (2022). Substituted phenyl boronic acid containing polymers and methods of use.

- Google Patents. (1998). Boronic ester and acid compounds.

- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- National Institutes of Health. (n.d.).

- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.

- Google Patents. (2012). Preparation method of p-bromophenyl-boric acid.

Sources

- 1. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 2. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

Synthesis pathways for (4-(2-Bromoethyl)phenyl)boronic acid

An In-Depth Technical Guide to the Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid

Abstract

(4-(2-Bromoethyl)phenyl)boronic acid is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety for cross-coupling reactions and a bromoethyl group for nucleophilic substitution, makes it an invaluable precursor for complex molecular architectures, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, optimization strategies, and practical considerations for researchers in drug development. We will explore classical Grignard-based approaches and modern palladium-catalyzed borylation reactions, offering a comparative assessment to guide methodology selection.

Introduction: Strategic Importance in Drug Discovery

The boronic acid functional group is a cornerstone of modern synthetic chemistry, largely due to its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient and versatile formation of carbon-carbon bonds, a fundamental process in constructing the scaffolds of many pharmaceutical agents.[4] Boronic acids are generally stable, have low toxicity, and their derivatives are often crystalline and easy to handle, which is advantageous for both laboratory and industrial-scale synthesis.[5][6]

The target molecule, (4-(2-Bromoethyl)phenyl)boronic acid (CAS No. 137756-90-2)[7][8], combines the cross-coupling utility of the arylboronic acid with a bromoethyl "handle." This alkyl halide portion is susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, phenols), enabling its use as a linker to connect different molecular fragments. This dual reactivity is particularly exploited in the synthesis of PROTACs, where one end of a molecule binds to a target protein and the other end recruits an E3 ubiquitin ligase to trigger the target's degradation.

This guide will dissect the most relevant synthetic strategies, providing the causal logic behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific needs.

Synthetic Landscape: A Comparative Overview

The synthesis of (4-(2-Bromoethyl)phenyl)boronic acid can be approached from several distinct starting materials and reaction classes. The choice of pathway often depends on factors such as the availability and cost of starting materials, functional group tolerance, desired scale, and safety considerations.

Caption: High-level overview of primary synthetic routes.

Pathway I: Palladium-Catalyzed Miyaura Borylation

The most robust and widely applicable method for synthesizing arylboronic acids and their esters is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, a reaction pioneered by Miyaura.[5] This approach offers excellent functional group tolerance and generally provides high yields under mild conditions.[9][10]

Mechanistic Rationale and Key Parameters

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-(2-bromoethyl)benzene), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boron atom of the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) is activated, facilitating the transfer of a boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the desired arylboronate ester and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for Miyaura Borylation.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: While simple catalysts like Pd(OAc)₂ can be used, modern systems often employ pre-formed catalysts or a combination of a palladium source with specialized phosphine ligands (e.g., XPhos, SPhos).[9][11] These bulky, electron-rich ligands accelerate the reductive elimination step and stabilize the Pd(0) species, leading to higher turnover numbers, lower catalyst loadings, and the ability to use less reactive aryl chlorides at room temperature.[9][12]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding a stable pinacol boronate ester that can be easily isolated and purified, or hydrolyzed to the boronic acid. More atom-economical alternatives like tetrahydroxydiboron (BBA) have also been developed.[11]

-

Base: A base, typically potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[9][13] The choice of base can significantly impact reaction efficiency and should be optimized for the specific substrate and catalyst system.

Experimental Protocol: Borylation of 1-Bromo-4-(2-bromoethyl)benzene

Objective: To synthesize (4-(2-bromoethyl)phenyl)boronic acid pinacol ester.

Materials:

-

1-Bromo-4-(2-bromoethyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-(2-bromoethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude oil is the pinacol ester, which can be purified by column chromatography on silica gel.

-

Hydrolysis (Optional): To obtain the free boronic acid, the purified pinacol ester is dissolved in a solvent mixture (e.g., THF/water) and treated with an acid (e.g., HCl) or a base followed by acidification, and stirred until hydrolysis is complete.

Pathway II: Grignard Reagent-Based Synthesis

The reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate is a classic and cost-effective method for forming a C-B bond.[5][6] However, this pathway can be challenging when substrates contain reactive functional groups.

Mechanistic Rationale and Key Challenges

The synthesis involves two main steps:

-

Grignard Formation: An aryl halide (e.g., 4-bromostyrene) reacts with magnesium metal in an ethereal solvent (like THF) to form an arylmagnesium halide.

-

Borylation: The highly nucleophilic Grignard reagent is added to an electrophilic boron source, typically trimethyl borate or triisopropyl borate, at very low temperatures. This forms a boronate complex.

-

Hydrolysis: Acidic workup hydrolyzes the boronate complex to yield the final boronic acid.

Causality Behind Experimental Choices:

-

Starting Material: This route typically starts from a vinyl-substituted precursor like 4-bromostyrene. The bromoethyl group must be introduced in a subsequent step (e.g., via hydrobromination), which adds complexity. Directly using 1-bromo-4-(2-bromoethyl)benzene is generally incompatible with Grignard formation, as the alkyl bromide is more reactive than the aryl bromide and would lead to undesired side reactions.

-

Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether as it can increase the yield of the desired product.[14]

-

Temperature: The borylation step must be conducted at very low temperatures (-78 to -60 °C) to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of borinic and boronic acids as byproducts.[14][15]

-

Key Challenge - Polymerization: The vinyl group in the starting material (4-bromostyrene) is prone to polymerization under the conditions of Grignard reagent formation and subsequent steps, leading to significantly reduced yields of the desired monomeric product.[14] This is a major drawback of this pathway.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (4-((((2-Bromoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. (4-(2-Bromoethyl)phenyl)boronic acid, CasNo.137756-90-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. escholarship.org [escholarship.org]

An In-Depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

(4-(2-Bromoethyl)phenyl)boronic acid stands as a uniquely versatile building block in the landscape of modern organic synthesis. Its strategic combination of a reactive boronic acid and a bromoethyl functional group within a stable phenyl scaffold offers a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a focus on practical insights for its use in research and development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of (4-(2-Bromoethyl)phenyl)boronic acid is paramount for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 137756-90-2[1][2][3] |

| Molecular Formula | C₈H₁₀BBrO₂[1][2][3] |

| Molecular Weight | 228.88 g/mol [1] |

| Appearance | White to off-white powder or crystals |

| Melting Point | 125-131 °C |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

| Storage | Sealed in dry conditions at 2-8°C[1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Chemical Shifts / Peaks |

| ¹H NMR (DMSO-d₆) | Aromatic protons: Multiplet between δ 7.14–7.32 ppm. Ethyl protons: Multiplet around δ 3.60-3.77 ppm (CH₂Br) and δ 3.10 ppm (ArCH₂). Boronic acid protons: Broad singlet. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons: Peaks in the range of δ 123–143 ppm. Ethyl carbons: Signals corresponding to the CH₂Br and ArCH₂ groups. |

| Mass Spectrometry (EI) | Molecular ion peak corresponding to the calculated exact mass of 227.99600. |

The Duality of Reactivity: A Synthetic Chemist's Perspective

The synthetic utility of (4-(2-bromoethyl)phenyl)boronic acid stems from the orthogonal reactivity of its two key functional groups. This allows for a modular and stepwise approach to the synthesis of complex molecules.

-

The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another aryl or vinyl halide, providing a robust method for constructing biaryl scaffolds. These biaryl motifs are prevalent in a wide range of pharmaceuticals and organic electronic materials.[4][5]

-

The Bromoethyl Group: This alkyl halide serves as a versatile electrophilic handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, after the biaryl core has been established via the Suzuki-Miyaura coupling.

This dual reactivity is illustrated in the following logical workflow:

Figure 1: A logical workflow demonstrating the sequential reactivity of (4-(2-Bromoethyl)phenyl)boronic acid.

Applications in Medicinal Chemistry and Materials Science

The unique structural features of (4-(2-bromoethyl)phenyl)boronic acid make it a valuable precursor in the synthesis of a range of functional molecules.

Drug Discovery and Development

The biaryl motif constructed via Suzuki-Miyaura coupling is a common feature in many drug candidates. The ability to subsequently functionalize the bromoethyl group allows for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with biological targets. Boronic acids themselves are a class of compounds with increasing interest in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6][7][8] For example, this building block is suitable for the synthesis of analogs of known kinase inhibitors or other targeted therapies.

Organic Electronics

In the field of materials science, the rigid aromatic core of the biaryl structures synthesized from this boronic acid can be incorporated into conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9] The bromoethyl group can be used to further modify the polymer, for example, by grafting it onto other polymer backbones or attaching it to electrode surfaces.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (4-(2-bromoethyl)phenyl)boronic acid with an aryl bromide. This should be considered a starting point, and optimization may be necessary for different substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-(2-Bromoethyl)phenyl)boronic acid (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Schlenk flask

-

Condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine (4-(2-Bromoethyl)phenyl)boronic acid, the aryl bromide, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the palladium(II) acetate and triphenylphosphine.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Safety and Handling

As with all laboratory chemicals, (4-(2-bromoethyl)phenyl)boronic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Always consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

(4-(2-Bromoethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the efficient and modular construction of complex biaryl compounds, which are of significant interest in drug discovery and materials science. A comprehensive understanding of its properties, reactivity, and handling procedures is essential for its successful application in the laboratory. This guide provides a solid foundation of technical information to enable researchers to effectively utilize this powerful synthetic tool.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University.

-

National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)boronic acid. PubChem. Retrieved from [Link]

- Singh, U. P., & Singh, R. K. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Kotha, S., & Rashid, M. H. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- Buchwald, S. L., & Mauger, C. M. (2006). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction.

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Gabbaï, F. P., & Melaimi, M. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4999.

- Liu, Y., et al. (2021). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. European Journal of Medicinal Chemistry, 213, 113179.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Taylor, M. S. (n.d.).

- Gámez-Vallejo, J., & Villagrán, D. (2021). Organic materials for organic electronic devices. In Organic Materials as Smart Nanocarriers for Drug Delivery. Elsevier.

- National Center for Biotechnology Information. (2022). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Journal of Nanobiotechnology, 20(1), 1-19.

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- Singh, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Activation Protein-targeted Cancer Imaging. Research Square.

Sources

- 1. 137756-90-2|(4-(2-Bromoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 7. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

(4-(2-Bromoethyl)phenyl)boronic acid molecular structure and formula

An In-Depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Bifunctional Building Block for Advanced Drug Discovery

This guide provides an in-depth exploration of (4-(2-Bromoethyl)phenyl)boronic acid, a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. We will delve into its molecular characteristics, synthesis, unique reactivity, and its critical applications, particularly as a coveted building block in the development of sophisticated therapeutics like proteolysis targeting chimeras (PROTACs).

Introduction: The Strategic Value of Bifunctionality

In modern drug discovery, efficiency and molecular diversity are paramount. Building blocks that possess orthogonal reactive sites—functional groups that can be addressed under different reaction conditions—are invaluable assets. (4-(2-Bromoethyl)phenyl)boronic acid is a prime example of such a molecule. It strategically combines a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a bromoethyl group, a classic electrophilic handle for nucleophilic substitution. This dual-functionality allows for the sequential and controlled construction of complex molecular architectures, making it a powerful tool for researchers and drug development professionals. Its classification as a "Protein Degrader Building Block" highlights its emerging importance in the synthesis of targeted therapeutics designed to hijack the cellular machinery for protein degradation[1].

Molecular Structure and Physicochemical Properties

The unique reactivity of (4-(2-Bromoethyl)phenyl)boronic acid stems directly from its structure, which features a stable aromatic core functionalized with two distinct reactive groups.

Table 1: Key Identifiers and Properties of (4-(2-Bromoethyl)phenyl)boronic acid

| Property | Value | Source(s) |

| IUPAC Name | [4-(2-Bromoethyl)phenyl]boronic acid | [2] |

| CAS Number | 137756-90-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 228.88 g/mol | [4] |

| Canonical SMILES | B(C1=CC=C(C=C1)CCBr)(O)O | [2] |

| InChI Key | FFNGHXMQOMKXOW-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [3][5] |

| Storage Conditions | Sealed container, refrigerated at 2-8°C to prevent degradation. | [3][4] |

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and reliable method involves the formation of an organometallic intermediate from an aryl halide, which is then trapped with an electrophilic boron source. The following protocol describes a robust synthesis of (4-(2-Bromoethyl)phenyl)boronic acid from the commercially available 1-bromo-4-(2-bromoethyl)benzene.

The causality behind this experimental design lies in the differential reactivity of the two C-Br bonds. The aromatic C-Br bond is significantly more amenable to forming a Grignard or organolithium reagent than the aliphatic C-Br bond, especially at low temperatures. This selectivity is crucial for the success of the synthesis.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Starting Material: 1-bromo-4-(2-bromoethyl)benzene

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-(2-bromoethyl)benzene (1.0 equiv.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

-

Formation of Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise via the addition funnel, ensuring the internal temperature does not exceed -70 °C. The lithium-halogen exchange is typically very rapid at this temperature.[6][7] Stir the resulting solution for 1 hour at -78 °C.

-

Electrophilic Boron Trap: In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C. This step forms a boronate ester intermediate.

-

Quenching and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Vigorous stirring for 1-2 hours will hydrolyze the boronate ester to the desired boronic acid.[8]

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by column chromatography on silica gel to yield the final product as a white to off-white solid.

Caption: Workflow for the synthesis of (4-(2-Bromoethyl)phenyl)boronic acid.

Chemical Reactivity, Handling, and Safety

The synthetic utility of this molecule is rooted in the orthogonal reactivity of its two functional groups.

-

Boronic Acid Moiety: This group is a robust participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] It readily couples with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Boronic acids are generally more reactive in these couplings than their corresponding boronate esters.[10] The boronic acid group is also a mild Lewis acid, capable of reversibly interacting with diols.[11]

-

Bromoethyl Moiety: This primary alkyl bromide is an excellent electrophile. It is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, phenols, thiols) in classic Sₙ2 substitution reactions. This reaction is typically performed under basic conditions that do not interfere with the boronic acid group.

This differential reactivity allows for a two-step synthetic strategy: one can first perform a Suzuki coupling at the boronic acid site and then use the bromoethyl group for a subsequent substitution, or vice versa, providing immense flexibility.

Safety and Handling

While a specific safety data sheet for this exact compound is not universally available, data from closely related analogs like (4-bromomethyl)phenylboronic acid and phenylboronic acid provide strong guidance.[5][12]

-

Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[5][13]

-

Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and refrigerated environment (2-8°C) to prevent decomposition. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating.[4][5]

Applications in Drug Discovery and Development

The structure of (4-(2-Bromoethyl)phenyl)boronic acid makes it an ideal linker or scaffold component in the synthesis of complex pharmaceutical agents.

Core Application: Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful and widely used methods for constructing biaryl systems, a common motif in pharmaceuticals.

Protocol: General Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine (4-(2-Bromoethyl)phenyl)boronic acid (1.2 equiv.), the desired aryl halide (Ar-X, 1.0 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advanced Application: A Linchpin for PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them.

(4-(2-Bromoethyl)phenyl)boronic acid is an ideal starting material for a linker-scaffold. The bromoethyl group provides a reactive site for covalent attachment to a warhead or E3 ligase ligand through nucleophilic substitution. The boronic acid provides a second, orthogonal site for Suzuki coupling to introduce the other half of the molecule, often incorporating the aromatic ring as part of the final linker structure. This modular approach is highly advantageous for building libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficiency.

Caption: Conceptual synthesis of a PROTAC using the bifunctional reagent.

Analytical Characterization

Confirming the identity and purity of (4-(2-Bromoethyl)phenyl)boronic acid is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the para-substituted phenyl ring. The ethyl linker should appear as two triplets around 3.2 ppm (-CH₂-Br) and 3.6 ppm (Ar-CH₂-), each integrating to 2H. A broad singlet, which can be exchangeable with D₂O, will be present for the two hydroxyl protons of the boronic acid group[14][15].

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with the carbon atom directly attached to the boron (the ipso-carbon) often being broad or difficult to observe due to quadrupolar relaxation. Two signals for the ethyl linker carbons will also be present[2][16][17].

-

¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A trigonal planar (sp² hybridized) boronic acid like this one should exhibit a single, relatively broad resonance in the range of +27 to +33 ppm relative to a BF₃·OEt₂ standard[2][18][19].

-

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight (228.88 g/mol ) and elemental composition (C₈H₁₀BBrO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, typically using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water.

Conclusion

(4-(2-Bromoethyl)phenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined, orthogonal reactivity allows for the controlled and sequential formation of C-C and C-Nucleophile bonds, enabling the efficient synthesis of complex molecules that would be challenging to access through other means. Its role as a linker-scaffold in the rapidly advancing field of targeted protein degradation underscores its value to medicinal chemists and drug discovery professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Vertex AI Search Result[1]: 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. This source provides the molecular formula, weight, and its classification as a "Protein Degrader Building Block".

-

Alfa Chemistry[2]: CAS 137756-90-2 4-(2-Bromoethyl)phenylboronic acid. Provides CAS number, molecular formula, weight, and structure identifiers like SMILES and InChI key. [Link]

-

Bide Pharmatech Ltd[3]: (4-(2-Bromoethyl)phenyl)boronic acid CAS NO.137756-90-2. Confirms CAS, formula, and notes its application as a medical intermediate and required storage conditions.

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Provides typical chemical shift ranges for 11B NMR of aryl boronic acids. [Link]

-

Leermann, T., et al. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters. Describes a general protocol for aryl boronic acid synthesis via Grignard reagents. [Link]

- Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Provides representative 1H, 13C, and 11B NMR data for analogous boronic acid structures.

-

Organic Syntheses[20]: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Details a reaction using a related boronic acid, providing context for reaction conditions. [Link]

- Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.

-

Molander, G. A., & Brown, H. C. (2011). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Accounts of Chemical Research. Discusses the principles and procedures for lithium-halogen exchange on aryl bromides. [Link]

-

Google Patents[21]: CN103570753A - Preparation method of arylboronic acid compound. Outlines the Grignard reaction method for synthesizing aryl boronic acids.

-

ResearchGate[10]: Comparison of reactivity of different boron reagents. Discusses the relative reactivity of boronic acids versus boronic esters in Suzuki coupling.

-

Liu, C., et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. Provides a general procedure for boronic acid synthesis via lithiation and quenching with trimethyl borate, followed by acidic hydrolysis. [Link]

-

Junsei Chemical Co., Ltd.[22]: Safety Data Sheet - Phenylboronic acid. Offers additional safety and handling information for phenylboronic acid. [Link]

-

Human Metabolome Database[16]: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Provides reference 13C NMR data. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

SDSU Chemistry[23]: 11B NMR Chemical Shifts. A reference for interpreting 11B NMR spectra of boronic acids and related compounds.

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Details the solid-state NMR characteristics of boronic acids. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

ResearchGate[2]: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Contains sample NMR data for various aryl boronic acid derivatives.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Candeias, N. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. A review on the synthesis and application of boronic acids in medicinal chemistry. [Link]

-

ResearchGate[10]: Comparison of reactivity of different boron reagents.

-

National Institutes of Health (NIH)[24]: Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Discusses the use of boronic acids in creating responsive PROTACs.

-

Chemistry Europe[11]: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Discusses the Lewis acidic nature of boronic acids. [Link]

-

ResearchGate[25]: 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.

-

ScienceDirect[26]: Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. Discusses boronic acids in the context of drug design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.se [fishersci.se]

- 6. ethz.ch [ethz.ch]

- 7. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. raineslab.com [raineslab.com]

- 15. 4-Bromophenylboronic acid(5467-74-3) 1H NMR [m.chemicalbook.com]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 17. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 22. junsei.co.jp [junsei.co.jp]

- 23. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 24. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-(2-Bromoethyl)phenyl)boronic acid: A Technical Guide for Researchers

Introduction: The Significance of (4-(2-Bromoethyl)phenyl)boronic acid in Modern Drug Discovery

(4-(2-Bromoethyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to the pharmaceutical and biotechnology sectors. Its structure, featuring a phenylboronic acid moiety and a bromoethyl group, offers a versatile scaffold for the synthesis of complex molecules. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic widely exploited in the design of sensors, drug delivery systems, and as a crucial building block in Suzuki-Miyaura cross-coupling reactions. The bromoethyl group, on the other hand, serves as a reactive handle for introducing the phenylboronic acid core into larger molecular architectures through nucleophilic substitution reactions. This dual functionality makes it a valuable intermediate in the synthesis of targeted therapeutics and diagnostic agents.

A thorough understanding of the spectroscopic properties of (4-(2-Bromoethyl)phenyl)boronic acid is paramount for its effective utilization. Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, purity, and electronic environment. This technical guide offers an in-depth analysis of the expected spectroscopic data for (4-(2-Bromoethyl)phenyl)boronic acid, grounded in the fundamental principles of each technique and supported by data from related compounds. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify, characterize, and employ this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (4-(2-Bromoethyl)phenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.

Theoretical Framework

-

¹H NMR: This technique probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of atoms.

-

¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

-

¹¹B NMR: As a quadrupolar nucleus, boron-11 is NMR active and provides direct insight into the electronic state and coordination of the boron atom. The chemical shift of ¹¹B is highly sensitive to the hybridization and substituents attached to the boron. For boronic acids, the ¹¹B signal is typically broad.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (4-(2-Bromoethyl)phenyl)boronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Data for (4-(2-Bromoethyl)phenyl)boronic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.8 | Doublet | 2H | Ar-H (ortho to B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |

| ~7.2-7.3 | Doublet | 2H | Ar-H (ortho to CH₂CH₂Br) | Protons ortho to the alkyl group are less deshielded than those ortho to the boronic acid. |

| ~3.6-3.7 | Triplet | 2H | -CH₂-Br | The methylene group attached to the electronegative bromine atom is deshielded. |

| ~3.1-3.2 | Triplet | 2H | Ar-CH₂- | The methylene group attached to the aromatic ring is influenced by the ring current. |

| ~8.0 (broad) | Singlet | 2H | B(OH)₂ | Protons of the boronic acid hydroxyl groups are acidic and often exchange, leading to a broad signal. |

Table 2: Predicted ¹³C NMR Data for (4-(2-Bromoethyl)phenyl)boronic acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-142 | Ar-C (ipso to CH₂CH₂Br) | The carbon attached to the alkyl group. |

| ~135-137 | Ar-CH (ortho to B(OH)₂) | Aromatic carbons ortho to the boronic acid. |

| ~130-132 | Ar-C (ipso to B(OH)₂) | The carbon attached to the boron atom; this signal is often broad or unobserved due to quadrupolar relaxation. |

| ~128-130 | Ar-CH (ortho to CH₂CH₂Br) | Aromatic carbons ortho to the alkyl group. |

| ~38-40 | Ar-CH₂- | The benzylic carbon. |

| ~33-35 | -CH₂-Br | The carbon attached to the bromine atom. |

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 28-33 ppm , which is characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Framework

Different types of bonds (e.g., O-H, C-H, C=C, B-O) vibrate at specific, characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of these functional groups.

Experimental Protocol: IR Data Acquisition

Caption: General workflow for IR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectroscopic Data and Interpretation

Based on the IR spectra of phenylboronic acid and related alkyl halides, the following characteristic absorption bands are expected for (4-(2-Bromoethyl)phenyl)boronic acid.

Table 3: Predicted IR Absorption Bands for (4-(2-Bromoethyl)phenyl)boronic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3600 | Broad, Strong | O-H stretch | B(OH)₂ |

| 3000-3100 | Medium | C-H stretch (aromatic) | Ar-H |

| 2850-3000 | Medium | C-H stretch (aliphatic) | -CH₂- |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring |

| ~1350-1400 | Strong | B-O stretch | B-O |

| ~1000-1100 | Medium | C-B stretch | C-B |

| ~800-850 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~600-700 | Medium | C-Br stretch | C-Br |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a mass spectrometer, molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion can then fragment into smaller, charged species. The pattern of these fragments is often characteristic of the original molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

A Comprehensive Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(4-(2-Bromoethyl)phenyl)boronic acid, with CAS number 137756-90-2, is a bifunctional organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive boronic acid moiety and a bromoethyl group, allows for sequential, orthogonal chemical modifications. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a Nobel Prize-winning technology that is fundamental to modern organic synthesis.[1] Concurrently, the bromoethyl handle provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and linkers. This dual reactivity makes it an exceptionally useful intermediate, for instance, in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a precursor to the linker and warhead components.[2][3] This guide provides an in-depth overview of the commercial availability of (4-(2-Bromoethyl)phenyl)boronic acid, its synthesis, and a detailed protocol for its application in Suzuki-Miyaura coupling reactions.

Commercial Availability and Supplier Overview

(4-(2-Bromoethyl)phenyl)boronic acid is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation. Purity is of particular importance as impurities, such as the corresponding boroxine (a trimeric anhydride), can affect the reactivity and reproducibility of subsequent reactions. Most reputable suppliers offer this compound at purities of 95% or higher.

Below is a comparative table of prominent suppliers of (4-(2-Bromoethyl)phenyl)boronic acid:

| Supplier | Purity | Available Quantities | Storage Conditions |

| Bide Pharmatech Ltd. | ≥95% | 1g, 5g, 10g, custom | Sealed, refrigeration[4] |

| BLDpharm | ≥97% | 1g, 5g, 25g, bulk | Sealed in dry, 2-8°C[5] |

| Alfa Chemistry | ≥97% | 1g, 5g, 10g, 25g | 2-8°C[6] |

| Sigma-Aldrich | ≥95% | Custom synthesis | 2-8°C |

Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid: A Mechanistic Approach

The most prevalent and industrially scalable method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[7] This approach offers a robust and high-yielding pathway to the desired product.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for (4-(2-Bromoethyl)phenyl)boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[1][8]

Materials:

-

1-(4-Bromophenyl)-2-bromoethane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with magnesium turnings (1.2 equivalents). A solution of 1-(4-bromophenyl)-2-bromoethane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

-

Boronate Ester Formation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, with vigorous stirring, until the aqueous layer is acidic (pH ~1-2). The mixture is then extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford pure (4-(2-Bromoethyl)phenyl)boronic acid.

Causality of Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under an inert atmosphere to prevent quenching of the organometallic species.

-

Low Temperature for Borate Addition: The addition of the trialkyl borate at low temperature (-78 °C) is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester, which would lead to the formation of undesired borinic acids and boranes.

-

Acidic Hydrolysis: The boronate ester is hydrolyzed to the corresponding boronic acid under acidic conditions. The acid also serves to neutralize any remaining Grignard reagent and dissolve the magnesium salts.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10] (4-(2-Bromoethyl)phenyl)boronic acid is an excellent substrate for this reaction, allowing for the introduction of the (4-(2-bromoethyl)phenyl) moiety onto a variety of aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling Workflow

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (4-(2-Bromoethyl)phenyl)boronic acid with an aryl bromide.[4]

Materials:

-

(4-(2-Bromoethyl)phenyl)boronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask are added (4-(2-bromoethyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Solvent Addition and Reaction: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the flask. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.

Self-Validating System:

The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Handling, Storage, and Safety

Organoboron compounds, including (4-(2-Bromoethyl)phenyl)boronic acid, require careful handling and storage to maintain their integrity and ensure safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[5] It is important to protect it from moisture, as boronic acids can dehydrate to form boroxines.

-

Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11] Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-